2-氨基-2-(2,4,5-三甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

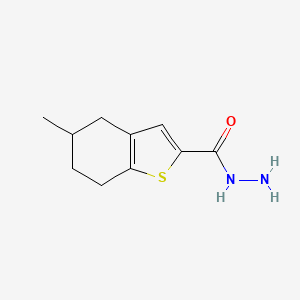

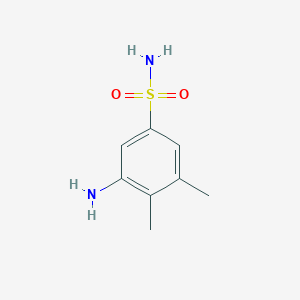

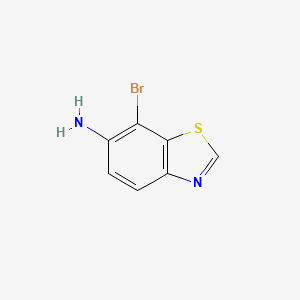

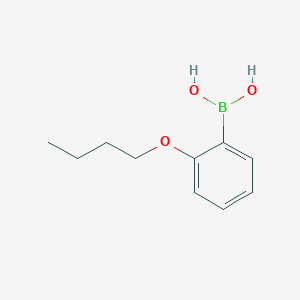

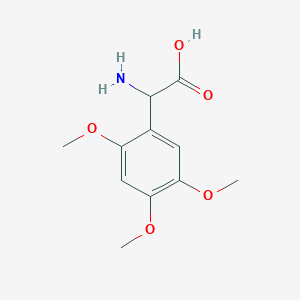

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO5 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,4,5-trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of an acetic acid moiety attached to a 2,4,5-trimethoxyphenyl group via a nitrogen atom . The presence of the trimethoxyphenyl group suggests that this compound may exhibit interesting chemical properties due to the electron-donating methoxy groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include a molecular weight of 241.24 and a molecular formula of C11H15NO5 . Other properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

Pharmacology: Anti-Cancer Properties

The trimethoxyphenyl (TMP) group, a key component of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, has been identified as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various cellular targets such as tubulin, heat shock protein 90 (Hsp90), and platelet-derived growth factor receptor β .

Antibacterial and Antifungal Applications

Complexes of metal ions with derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have shown activity against bacterial strains like E. coli and S. aureus. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antiviral Activity

The TMP moiety is also present in compounds that have demonstrated potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This highlights the compound’s relevance in antiviral drug development .

Anti-Parasitic Effects

Research indicates that TMP-based compounds, including those related to 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, have significant efficacy against parasites like Leishmania, Malaria, and Trypanosoma, marking them as promising anti-parasitic agents .

Neuroprotective Applications

Given the compound’s pharmacological profile, there is potential for its derivatives to be used in treating neurodegenerative diseases. The TMP group has been associated with anti-Alzheimer and anti-depressant properties, which could be harnessed in developing treatments for these conditions .

Anti-Inflammatory Uses

The anti-inflammatory properties of TMP-bearing compounds suggest that 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid could be used in the development of new anti-inflammatory medications, which could be beneficial for treating various chronic inflammatory diseases .

Chemical Synthesis of Bioactive Molecules

The TMP group is a critical core in the synthesis of biologically active molecules, both natural and synthetic. It plays a vital role in the fitting of analogs into specific binding sites of target proteins, influencing the biological activity of these molecules .

Advanced Glycosylation Inhibition

Derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have been explored for their ability to inhibit advanced glycosylation. This application is particularly relevant in the context of diabetes, where the prevention of glycosylation can help manage long-term complications .

作用机制

Target of Action

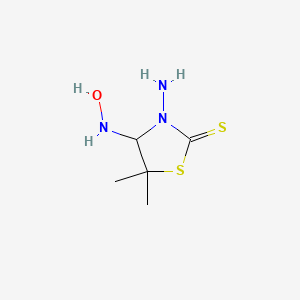

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4 .

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

属性

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408431 |

Source

|

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

318270-07-4 |

Source

|

| Record name | α-Amino-2,4,5-trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。